molecular formula C16H25N3O B3005911 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea CAS No. 1207054-87-2

1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea

Cat. No.: B3005911
CAS No.: 1207054-87-2
M. Wt: 275.396
InChI Key: KERNGDNJICGSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea is a urea derivative characterized by a phenethyl group linked to the urea moiety and a methylpiperidinylmethyl substituent.

Properties

IUPAC Name

1-[(1-methylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERNGDNJICGSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea typically involves the reaction of 1-methylpiperidine with phenethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Synthesis of 1-methylpiperidine from acetophenone and 2-chloroethanol.

    Step 2: Reaction of 1-methylpiperidine with phenethyl isocyanate to form 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea.

Industrial Production Methods

In an industrial setting, the production of 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxidized products, such as carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their therapeutic applications, and pharmacological properties:

Compound Name Structural Features Therapeutic Application/Activity Key Data/Findings References
1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea (Target Compound) Phenethylurea, methylpiperidinylmethyl Potential CNS modulation Limited direct data; inferred activity from structural analogs.
Pimavanserin Tartrate (1-[(4-Fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea) Fluorophenylmethyl, propoxyphenylmethyl Parkinson’s disease psychosis (5-HT2A antagonist) FDA-approved; Ki = 0.087 nM for 5-HT2A receptor .
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Chloro-fluorophenoxy, dimethoxyphenylpyridyl Glucokinase activation Enhances glucokinase activity; preclinical validation .
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Triazinan-ylidene, chlorobenzyl Analgesic (potential) Preclinical efficacy in pain models .
1-(2-Fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-phenethylurea Fluoro-methylphenyl, naphthyridinyl Anticancer or kinase inhibition (hypothesized) Synthesized via Pd/C hydrogenation (77% yield); no explicit activity data .
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Fluorophenylpropyl, tetrazolylphenyl Unknown (structural focus on metabolic stability) Tetrazole group may enhance bioavailability or binding affinity .

Key Comparative Insights

Substituent-Driven Activity :

  • The phenethyl group in the target compound and Pimavanserin suggests affinity for aminergic receptors (e.g., serotonin or dopamine receptors). Pimavanserin’s fluorophenyl and propoxyphenyl groups enhance 5-HT2A selectivity, while the target compound’s simpler phenethyl group may confer broader receptor interactions .
  • Piperidine modifications : Methylpiperidine in the target compound and Pimavanserin improves blood-brain barrier penetration, critical for CNS drugs. In contrast, analogs with bulkier substituents (e.g., tetrazole in ) may prioritize metabolic stability over CNS penetration.

Therapeutic Diversity :

  • Urea derivatives exhibit varied applications. For example:

  • Pimavanserin : Approved for psychosis due to 5-HT2A antagonism .
  • Compound 1 () : Targets glucokinase for metabolic disorders .
  • Compound 3 () : Analgesic activity via uncharacterized mechanisms .

Synthetic Accessibility :

  • The target compound’s synthesis is inferred to involve urea-forming reactions, similar to Pimavanserin’s route .
  • Hydrogenation efficiency : The analog in achieved 77% yield using Pd/C, suggesting robustness for scaling.

Pharmacokinetic Considerations :

  • Tetrazole-containing analogs (e.g., ) may resist oxidative metabolism due to the tetrazole ring’s stability, whereas methylpiperidine in the target compound could enhance solubility and absorption.

Critical Analysis of Evidence

  • Contradictions/Limitations: No direct pharmacological data for the target compound exist in the evidence. Comparisons rely on structural extrapolation and analog data.
  • Gaps : Binding affinity, selectivity, and in vivo efficacy data for the target compound are absent, limiting definitive conclusions.

Biological Activity

The compound 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea is a urea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea can be represented as follows:

  • Molecular Formula : C17H24N2O
  • Molecular Weight : 288.39 g/mol

This compound features a piperidine ring, which is known for its role in enhancing the bioavailability and receptor binding affinity of various pharmacological agents.

1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea exhibits biological activity primarily through its interaction with various receptors, including:

  • Alx Receptor : It acts as an agonist for the ALX receptor, which is involved in mediating inflammatory responses. Activation of this receptor has been linked to the modulation of immune responses and reduction of inflammation in various models .

Pharmacological Effects

Research indicates several potential pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, particularly in conditions such as arthritis and lung injury .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea, researchers observed significant reductions in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when administered to mice with induced arthritis. The results indicated a dose-dependent response, highlighting its therapeutic potential in inflammatory diseases .

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings demonstrated that treatment with 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylureaAnti-inflammatory
Lipoxin A4 (LXA4)Anti-inflammatory, pro-resolution
Benzimidazolyl-methyl urea derivativesALX receptor agonists

Safety and Toxicity

Safety assessments indicate that 1-((1-Methylpiperidin-4-yl)methyl)-3-phenethylurea has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity profile and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.